molecular formula C11H11ClN2O B2531183 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1253395-05-9

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B2531183
CAS No.: 1253395-05-9
M. Wt: 222.67
InChI Key: GUPQHVBFJOLHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom at the 6-position and an isopropyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-isopropyl-1H-benzo[d]imidazole with a formylating agent such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isopropyl group at the 1-position.

    1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chlorine atom at the 6-position.

    6-chloro-1H-benzo[d]imidazole: Lacks both the isopropyl group and the aldehyde group.

Uniqueness

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the chlorine atom at the 6-position and the isopropyl group at the 1-position, which imparts distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQHVBFJOLHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.